
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester is a chemical compound that belongs to the class of pyridinecarboxylic acids. It is commonly used in scientific research for its unique properties and potential applications.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways in cells. This compound has been shown to have potent activity against various cancer cell lines, indicating its potential as a cancer therapeutic agent.
生化学的および生理学的効果
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for research on 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester. One direction is to further investigate its mechanism of action and identify specific targets in cells. Another direction is to develop novel compounds based on this compound for drug discovery and development. Moreover, this compound can be studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. Finally, its potential applications in the development of new materials can also be explored.
合成法
The synthesis method of 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester involves the reaction of 3-pyridinecarboxylic acid with 2'-chloro(1,1'-biphenyl)-4-yl)methanol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well established and has been used in various research studies.
科学的研究の応用
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester has potential applications in various scientific research areas. It has been used in the synthesis of novel compounds for drug discovery and development. It has also been used in the development of new materials for various applications, including optoelectronics and catalysis. Moreover, this compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
特性
CAS番号 |
109523-93-5 |
|---|---|
製品名 |
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester |
分子式 |
C19H14ClNO2 |
分子量 |
323.8 g/mol |
IUPAC名 |
[4-(2-chlorophenyl)phenyl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H14ClNO2/c20-18-6-2-1-5-17(18)15-9-7-14(8-10-15)13-23-19(22)16-4-3-11-21-12-16/h1-12H,13H2 |
InChIキー |
MBGYSYXGNIXGGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |
その他のCAS番号 |
109523-93-5 |
同義語 |
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




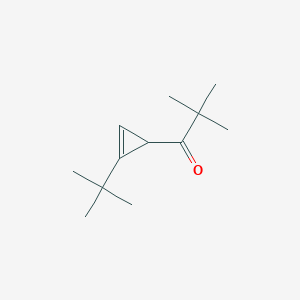

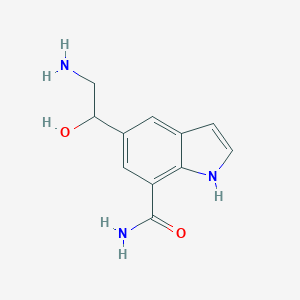

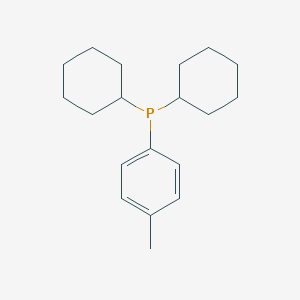
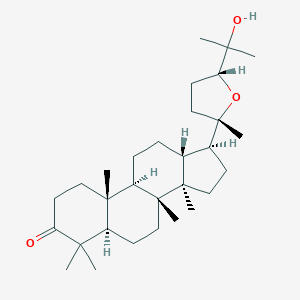


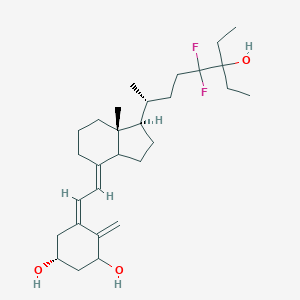
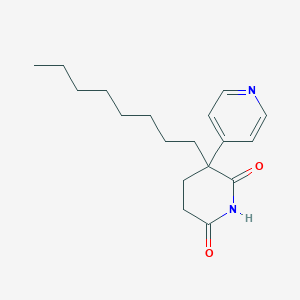
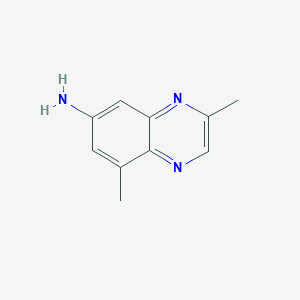
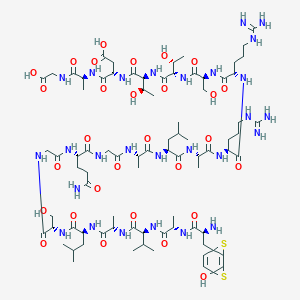
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)